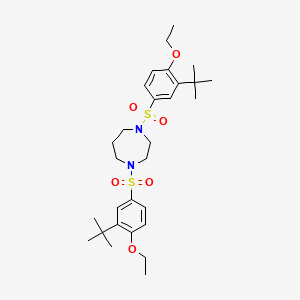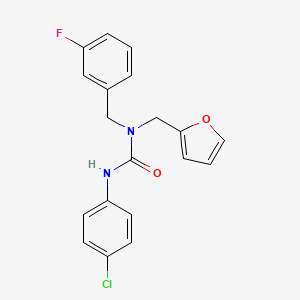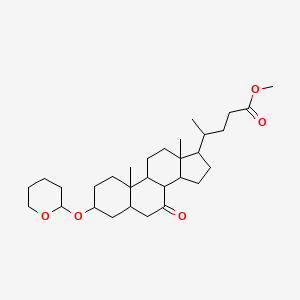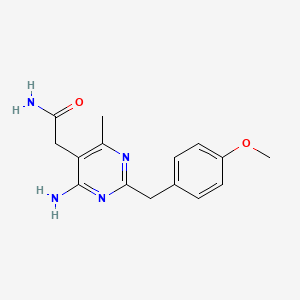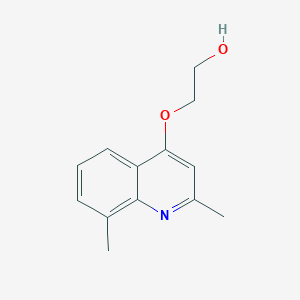
2-(2,8-Dimethyl-quinolin-4-yloxy)-ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,8-Dimethyl-quinolin-4-yloxy)-ethanol is a chemical compound with a unique structure that includes a quinoline ring substituted with two methyl groups and an ethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,8-Dimethyl-quinolin-4-yloxy)-ethanol typically involves the reaction of 2,8-dimethylquinoline with ethylene oxide in the presence of a base. The reaction conditions often include:
Temperature: Moderate temperatures (50-100°C) to facilitate the reaction.
Solvent: Common solvents like ethanol or methanol.
Catalyst/Base: Sodium or potassium hydroxide to promote the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(2,8-Dimethyl-quinolin-4-yloxy)-ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The quinoline ring can be reduced under specific conditions.
Substitution: The ethoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols.
Major Products
Oxidation: Formation of 2-(2,8-Dimethyl-quinolin-4-yloxy)-acetaldehyde.
Reduction: Formation of 2-(2,8-Dimethyl-quinolin-4-yloxy)-ethane.
Substitution: Formation of various substituted quinoline derivatives.
Scientific Research Applications
2-(2,8-Dimethyl-quinolin-4-yloxy)-ethanol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2,8-Dimethyl-quinolin-4-yloxy)-ethanol involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, affecting transcription and replication processes. The ethoxy group can participate in hydrogen bonding and other interactions with proteins and enzymes, influencing their activity.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,8-Dimethyl-quinolin-4-yloxy)-acetic acid
- 2-(2,8-Dimethyl-quinolin-4-yloxy)-acetaldehyde
Uniqueness
2-(2,8-Dimethyl-quinolin-4-yloxy)-ethanol is unique due to its specific substitution pattern and the presence of both a quinoline ring and an ethoxy group. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C13H15NO2 |
|---|---|
Molecular Weight |
217.26 g/mol |
IUPAC Name |
2-(2,8-dimethylquinolin-4-yl)oxyethanol |
InChI |
InChI=1S/C13H15NO2/c1-9-4-3-5-11-12(16-7-6-15)8-10(2)14-13(9)11/h3-5,8,15H,6-7H2,1-2H3 |
InChI Key |
BVAUVOORCWCNOW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)C)OCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


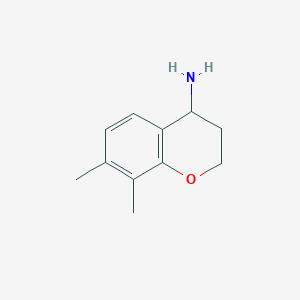
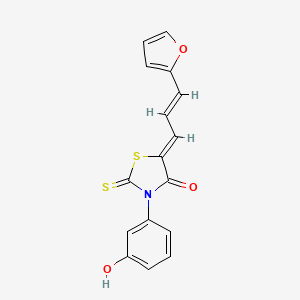
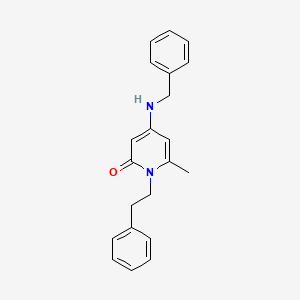
![Benzoxazol-2-yl[3-(4-methylphenoxy)phenyl]amine](/img/structure/B12118609.png)
![8-chloro-1-[4-(2,6-dimethylphenoxy)butyl]-8H-3,1-benzoxazin-1-ium-2,4-dione](/img/structure/B12118610.png)

